Flavylium

Overview

Description

Flavylium compounds are versatile molecules that include anthocyanins, which are natural colorants found in many flowers and fruits. These compounds are known for their vibrant colors and have been used historically in various applications, from ancient color paints to modern food additives and solar cells . The this compound cation is the core structure of these compounds, and its ability to switch between different forms under various conditions makes it a subject of extensive research .

Biochemical Analysis

Biochemical Properties

Flavylium plays a crucial role in the biosynthesis of anthocyanins in plants . The identification of anthocyanins tends to depend on the respective this compound cation, because anthocyanins are always isolated in the form of this compound chloride salts . The formation of the π-π complex causes changes in the spectral properties of this compound ion and increases the absorption intensity (hyperchromic effect) and wavelength (bathochromic shift) .

Cellular Effects

This compound, as a part of anthocyanins, is responsible for coloring pigments in fruits and vegetables . These pigments offer a wide range of health benefits to human health . Their scope has expanded dramatically in the past decade, making anthocyanin control, influx, and outflow regulation fascinating for many researchers .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of the π-π complex which causes changes in the spectral properties of this compound ion and increases the absorption intensity (hyperchromic effect) and wavelength (bathochromic shift) .

Temporal Effects in Laboratory Settings

The stability of this compound is crucial to the function of anthocyanins both in plants and in food products . Understanding the thermodynamics, kinetics, and chemical activity of anthocyanins in multistate systems is crucial to demonstrate anthocyanin structures that confer color to plant function .

Metabolic Pathways

This compound is involved in the flavonoid biosynthetic pathway via the phenylpropanoid pathway, which has been recognized as the major mechanism driving the synthesis of anthocyanins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flavylium compounds can be synthesized through several methods. One common approach involves the condensation of benzaldehyde derivatives with acetophenone derivatives in the presence of an acid catalyst. This reaction typically occurs under reflux conditions and results in the formation of the this compound cation .

Industrial Production Methods: In industrial settings, the production of this compound compounds often involves the extraction of anthocyanins from natural sources such as berries and flowers. The extraction process usually employs acidic conditions to stabilize the this compound form, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Flavylium compounds undergo various chemical reactions, including:

Oxidation: this compound cations can be oxidized to form quinonoid bases.

Reduction: Reduction of this compound cations can lead to the formation of colorless leucoanthocyanins.

Substitution: Substitution reactions can occur at different positions on the this compound ring, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Substitution reactions typically involve electrophilic reagents under acidic or basic conditions.

Major Products:

Oxidation: Quinonoid bases

Reduction: Leucoanthocyanins

Substitution: Various substituted this compound derivatives

Scientific Research Applications

Flavylium compounds have a wide range of applications in scientific research:

Chemistry: Used as pH indicators due to their color-changing properties under different pH conditions.

Biology: Studied for their antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer effects.

Medicine: Investigated for their role in cardiovascular health and as potential therapeutic agents.

Industry: Utilized as natural colorants in food and cosmetics, and as sensitizers in dye-sensitized solar cells

Mechanism of Action

The mechanism of action of flavylium compounds involves their ability to interact with various molecular targets and pathways:

Antioxidant Activity: this compound compounds can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.

Anti-inflammatory Effects: They inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-κB.

Cardiovascular Benefits: this compound compounds improve lipid profiles and reduce the risk of atherosclerosis by inhibiting low-density lipoprotein oxidation

Comparison with Similar Compounds

Flavylium compounds are unique due to their ability to switch between multiple forms under different conditions. Similar compounds include:

Anthocyanins: These are the most well-known this compound compounds and share similar properties.

Flavonoids: A broader class of compounds that includes this compound compounds but also other structures such as flavones and flavonols.

Chalcones: These compounds are related to this compound compounds and can interconvert with them under certain conditions

This compound compounds stand out due to their vibrant colors, versatility, and wide range of applications in various fields.

Properties

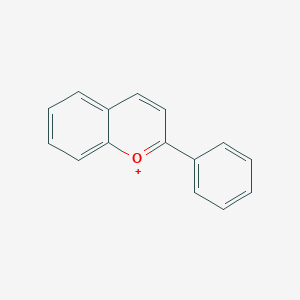

IUPAC Name |

2-phenylchromenylium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11O/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-11H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKFECICNXDNOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864302 | |

| Record name | 2-Phenyl-1-benzopyran-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14051-53-7, 11029-12-2 | |

| Record name | Flavylium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14051-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthocyanins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011029122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthocyanins, grape | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthocyanins, grape | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

- A: The interaction of flavylium cations with ds-DNA and ds-RNA is pH-dependent. At pH 5, the cationic form of the studied this compound derivative exhibited significant binding affinity to both ds-DNA and ds-RNA. [] This interaction was not observed at pH 7, where the chalcone forms are dominant. [] The binding mode differs depending on the nucleic acid: intercalation into ds-DNA and groove aggregation within ds-RNA. []

- A: Various spectroscopic techniques are employed to characterize this compound compounds, including UV-Vis absorption, fluorescence, and NMR spectroscopy. These techniques are particularly useful for analyzing the pH-dependent equilibrium between the different forms of this compound compounds, such as the this compound cation, quinoidal base, hemiketal, and cis- and trans-chalcone isomers. [, , , , , , , ] For instance, the this compound cation typically exhibits a strong absorption band in the visible region, responsible for its color, while the other forms show different absorption and fluorescence characteristics. NMR spectroscopy, particularly 1H NMR, is instrumental in identifying and quantifying the different species present in solution at various pH values, providing insights into the equilibrium constants and kinetics of the interconversion processes. [, , , , , , ]

- A: Adsorption of this compound cations onto fibrous clays like palygorskite (PAL) and sepiolite (SEP) leads to the formation of hybrid pigments with enhanced properties. [, , ] These clays possess channels and grooves that can accommodate the dye molecules. [, ] The resulting hybrid pigments exhibit improved color stability against pH changes, enhanced photochemical stability, and significantly increased thermal stability. [, , ] The fluorescence properties, including quantum yields, are also improved, and biexponential fluorescence decays suggest the presence of dye molecules in distinct adsorption sites, likely tunnels and grooves. [, ]

A: Incorporating this compound compounds into Pluronic F-127 hydrogel matrices enhances their photochromic properties. [] These matrices transition from polymeric solutions to micelles to gels based on temperature and copolymer concentration. [] For instance, the photochromic behavior of 7,4'-dihydroxythis compound and 7-(N,N-diethylamino)-4-hydroxythis compound, which exhibit a low thermal cis-trans isomerization barrier in water, was significantly enhanced within these matrices. The Pluronic F-127 gel allows the 7-(N,N-diethylamino)-4-hydroxythis compound system, which lacks photochemistry in water, to switch from yellow to red upon light exposure. [] The this compound network's response within the gel can also be used to determine the critical micelle and gelation temperatures of Pluronic solutions. []

- A: Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations are valuable tools for investigating the structural and electronic properties of this compound dyes intended for DSSC applications. [] Geometry optimization calculations revealed a planar structure for both this compound cations and quinoidal bases, regardless of the specific dye. [] These calculations help to predict the HOMO and LUMO energies of the dyes, which are crucial for evaluating their photovoltaic performance. [] Additionally, TD-DFT calculations allow for the estimation of light-harvesting efficiencies, free energy changes of electron injection, and free energy changes of regeneration. [] Such computations facilitate the rational design of more efficient this compound-based dyes for DSSC applications.

- A: Electron-donating groups, like the dimethylamino substituent, at the 4'-position of the this compound core significantly impact the stability and properties of this compound cations. [] These groups increase electron density in the benzopyrylium moiety, leading to a bathochromic shift in the absorption spectra and influencing the compound's interaction with other molecules. [, , , ] The electron-donating effect can hinder protonation of the amino group and hydration of the this compound cation, impacting the tautomerization and cis/trans isomerization reactions. []

A: Substituents at the 3-position of the 3’,4’,7-trihydroxythis compound core significantly influence the compound’s stability, thermodynamics, and kinetics. [] For instance, a methyl substituent at this position increases the mole fraction of hemiketal at equilibrium, reducing the trans-chalcone proportion and significantly accelerating the hydration rate. [] Conversely, a hydroxyl substituent at the 3-position leads to degradation processes, mirroring observations in anthocyanidins. [] Notably, introducing a chlorine atom at the 3-position dramatically increases the acidity of the this compound cation, enabling the development of a photochromic system that operates by irradiating the corresponding trans-chalcone in 1 M HCl. [] These findings underscore the substantial impact of substituents on the properties and behavior of this compound compounds.

A: The presence of a bridge connecting rings C and B in aminothis compound compounds significantly influences their multistate system by destabilizing both the chalcone and hemiketal forms. [] This destabilization arises from the bridge's impact on the conformational flexibility and electronic properties of the molecule. In these bridged systems, the response to light stimuli, particularly the cis-trans isomerization of the chalcone forms, is observed only in the presence of CTAB micelles. [] This finding suggests that the micellar environment helps overcome the destabilization caused by the bridge, promoting photochromic behavior.

A: Glycosidation, particularly at the C7-OH position, significantly impacts the color properties of 3-deoxyanthocyanin analogs. [] This modification accelerates the hydration rate of the this compound cation, leading to faster formation of the colorless hemiketal form. [] Simultaneously, glycosidation decelerates the cis-trans isomerization of the chalcone forms, shifting the pH dependence of the apparent isomerization rate constant from a bell-shaped curve to a sigmoid. [] This altered kinetics results in a broader pH range where the colored this compound cation form is present, contributing to a more stable color.

- A: Encapsulating this compound compounds within water-permeable cross-linked polymer hydrogel matrices, like poly(2-hydroxyethyl methacrylate) (PHEMA), significantly enhances their sensing capabilities. [] The polymer matrix concentrates water from the surrounding atmosphere, influencing the this compound compound's spectroscopic properties, which are highly sensitive to pH changes. [] This sensitivity allows for the detection of gases like ammonia and hydrogen chloride, as their presence alters the pH within the matrix. [] The fluorescence intensity of the this compound cation, the dominant species in acidic media, is particularly sensitive to water content due to efficient excited-state proton transfer involving the excited this compound cation and water molecules. [] This combination of properties makes these materials promising candidates for highly sensitive humidity sensors. []

A: Cyclodextrins, notably β-cyclodextrin, can significantly impact the stability and photochromic properties of this compound compounds through host-guest interactions. [, ] For instance, β-cyclodextrin increases the hydration rate of the this compound cation to its hemiketal form, while simultaneously decreasing the reverse dehydration rate. [] This interaction leads to an increased quantum yield for the formation of the colored this compound cation from the trans-chalcone upon irradiation, thus enhancing the system's photochromic response. [] The interaction between β-cyclodextrin and this compound compounds is heavily influenced by the specific substituents on the this compound core, with the trans-chalcone form often exhibiting the strongest interaction. []

- Materials Science: The unique photophysical and photochemical properties of this compound compounds make them attractive candidates for developing advanced materials, such as photochromic systems, fluorescent probes, and dye-sensitized solar cells. [, , , , , , , , ]

- Biology and Biochemistry: Understanding the role of natural this compound compounds, like anthocyanins, in plants requires insights from biochemistry and plant physiology. Their potential health benefits and applications as natural colorants have spurred research in food science and nutrition. [, , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)